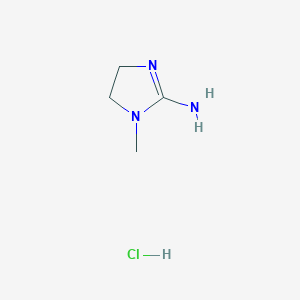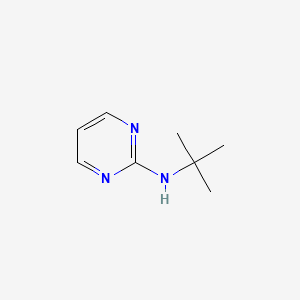
2,5-Difluorostyrene
概述
描述
2,5-Difluorostyrene is an organic compound with the molecular formula C8H6F2 It is a derivative of styrene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Difluorostyrene can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with triphenylphosphine and sodium chlorodifluoroacetate in an anhydrous solvent like diglyme. The reaction mixture is heated and stirred under nitrogen atmosphere, followed by distillation to obtain the product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions: 2,5-Difluorostyrene undergoes various chemical reactions, including:
Addition Reactions: For example, the addition of hydrogen fluoride (HF) in the presence of potassium fluoride (KF) and crown ether to form 2,2,2-trifluoroethylarenes.
Photoredox Reactions: The compound can participate in photoredox reactions, where it forms difluorinated sulfides under visible light catalysis.
Common Reagents and Conditions:
Addition Reactions: Reagents like HF and KF in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Photoredox Reactions: Catalysts like 9-phenylacridine and thiols under visible light.
Major Products:
Addition Reactions: 2,2,2-Trifluoroethylarenes.
Photoredox Reactions: Difluorinated sulfides.
科学研究应用
2,5-Difluorostyrene has several applications in scientific research:
作用机制
The mechanism by which 2,5-difluorostyrene exerts its effects involves the formation of reactive intermediates, such as fluoroalkyl radicals, during photoredox reactions. These radicals can participate in various chemical transformations, leading to the formation of new compounds with desired properties . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
相似化合物的比较
- 2,4-Difluorostyrene
- 2,6-Difluorostyrene
- 3,5-Difluorostyrene
Comparison: 2,5-Difluorostyrene is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. For instance, the 2,5-substitution pattern can lead to different electronic effects compared to other difluorostyrenes, affecting the compound’s behavior in addition and photoredox reactions .
属性
IUPAC Name |
2-ethenyl-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIWLDCXHHMNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619144 | |
| Record name | 2-Ethenyl-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305371-97-5 | |
| Record name | 2-Ethenyl-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of poly-2,5-difluorostyrene influence its molecular motion?
A1: The research paper "Molecular motion in poly-2,5-difluorostyrene determined by nuclear magnetic resonance" [] utilizes NMR to investigate the molecular motions present within poly-2,5-difluorostyrene. While the abstract doesn't provide specific details on the findings, it highlights the use of NMR as a tool to understand how the structure of this polymer, including the presence of the fluorine atoms, impacts its flexibility and movement at a molecular level. This information is crucial for predicting the polymer's physical properties and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
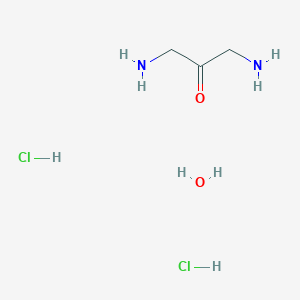
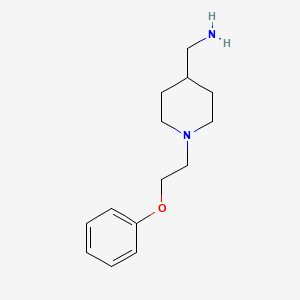

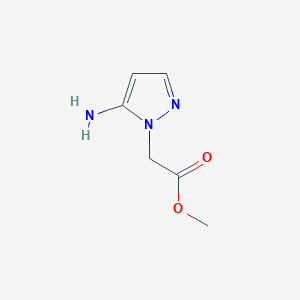
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)
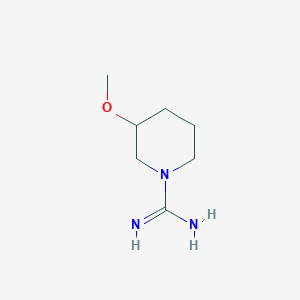
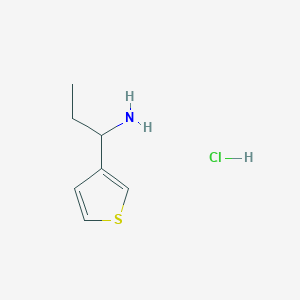

![2-[(2,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B1370246.png)
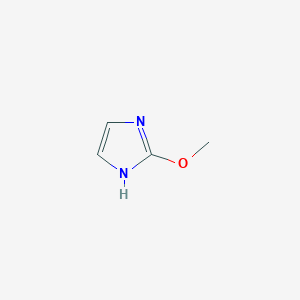
![1-({[(Pyridin-3-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1370257.png)

